1,2-Bis(3-indenyl)ethane

Catalog No.
S757677
CAS No.
18657-57-3
M.F
C20H18
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(3-indenyl)ethane

CAS Number

18657-57-3

Product Name

1,2-Bis(3-indenyl)ethane

IUPAC Name

3-[2-(3H-inden-1-yl)ethyl]-1H-indene

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2

InChI Key

CQAQBIQKEFJNRZ-UHFFFAOYSA-N

SMILES

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43

1,2-Bis(3-indenyl)ethane is an indene derivative.

1,2-Bis(3-indenyl)ethane (CAS: 18657-57-3) is a highly specialized bidentate ligand precursor fundamentally utilized in the synthesis of ansa-metallocene catalysts [1]. By covalently linking two indenyl rings with an ethylene bridge, this compound provides the structural rigidity necessary to lock transition metal centers (such as zirconium, titanium, and hafnium) into stereorigid configurations [2]. In industrial and advanced laboratory settings, its primary procurement value lies in its high purity and its ability to act as a direct precursor for C2-symmetric rac-metallocenes, which are critical for the stereospecific coordination polymerization of olefins and polar monomers [3].

Substituting 1,2-bis(3-indenyl)ethane with unbridged indene or alternative bridged analogs (such as dimethylsilylene-bridged ligands) fundamentally alters the catalyst's bite angle, coordination geometry, and conformational stability [1]. Unbridged bis(indenyl) complexes undergo rapid ring rotation, leading to fluxional active sites that produce commercially undesirable atactic polymers [1]. Furthermore, while silyl bridges offer rigidity, the specific puckering and bite angle of the ethylene bridge in 1,2-bis(3-indenyl)ethane uniquely optimize the steric environment for certain stereoselective insertions, outperforming silyl analogs in specific polar monomer polymerizations [2]. From a processability standpoint, utilizing crude or unbridged mixtures severely compromises the rac/meso isomer ratio during metallation, necessitating costly and low-yield fractional crystallizations that disrupt scalable catalyst manufacturing [3].

High-Yield rac-Selective Synthesis via Amine Elimination

Traditional salt metathesis of dilithiated ligands with ZrCl4 typically yields a near 1:1 mixture of rac and meso isomers, requiring tedious separation. In contrast, utilizing pure 1,2-bis(3-indenyl)ethane in a direct amine elimination reaction with Zr(NMe2)4 at 100 °C affords pure rac-(EBI)Zr(NMe2)2 in 68% isolated yield, effectively bypassing the meso isomer formation [1].

Evidence Dimensionrac-Isomer Isolated Yield
Target Compound Data68% isolated yield of pure rac-(EBI)Zr(NMe2)2
Comparator Or Baseline~50% theoretical maximum (often <30% isolated) of rac/meso mixture via traditional salt metathesis
Quantified Difference>2-fold improvement in isolated rac-isomer efficiency with elimination of fractional crystallization steps
ConditionsReaction of (EBI)H2 with Zr(NMe2)4 in toluene at 100 °C vs. dilithio-EBI with ZrCl4

Bypassing the meso isomer formation drastically simplifies catalyst procurement and manufacturing workflows, reducing batch-to-batch variability and production costs.

Stereocontrol in Polyolefin Synthesis vs. Unbridged Ligands

The structural rigidity imparted by the ethylene bridge in 1,2-bis(3-indenyl)ethane is strictly required for stereocontrol. When converted to rac-EBI-zirconocene and activated with methylaluminoxane (MAO), the catalyst produces highly isotactic polypropylene (>95% isotacticity) [1]. In direct contrast, unbridged bis(indenyl)zirconium catalysts lack the locked C2 symmetry, resulting in the production of amorphous, atactic polypropylene [1].

Evidence DimensionPolymer Isotacticity (Polypropylene)
Target Compound Data>95% isotacticity (highly crystalline)
Comparator Or Baseline~0% isotacticity (atactic/amorphous) for unbridged bis(indenyl)zirconium
Quantified Difference>95% absolute increase in stereoregularity
ConditionsPropylene polymerization using MAO-activated zirconocene catalysts

Procurement of the structurally locked ethylene-bridged ligand is non-negotiable for manufacturers aiming to produce high-strength, rigid thermoplastic polyolefins.

Superior Stereocontrol in PMMA Synthesis vs. Silyl-Bridged Analogs

The exact nature of the bridge dictates the catalyst's bite angle and resulting stereoselectivity. In the coordination-addition polymerization of methyl methacrylate (MMA), chiral zirconocenium ester enolate catalysts derived from 1,2-bis(3-indenyl)ethane produce poly(methyl methacrylate) (PMMA) with exceptionally high isotacticity (96% mm) [1]. A closely related comparator utilizing a dimethylsilyl bridge (SBI) under identical conditions yields PMMA with lower isotacticity (90% mm), highlighting the unique steric optimization provided by the ethylene bridge's specific puckering [1].

Evidence DimensionPMMA Isotacticity (mm triad %)
Target Compound Data96% mm isotacticity
Comparator Or Baseline90% mm isotacticity for dimethylsilyl-bridged (SBI) analog
Quantified Difference6% absolute increase in mm triad stereoregularity
ConditionsCoordination-addition polymerization of MMA using chiral zirconocenium ester enolate catalysts

For advanced optical or high-performance acrylic materials, the 6% gain in isotacticity provided by the ethylene bridge significantly enhances the thermal and mechanical properties of the final polymer.

Precursor for Isotactic Polypropylene Catalysts

Directly following from its ability to lock C2 symmetry, 1,2-bis(3-indenyl)ethane is the premier ligand precursor for synthesizing rac-ethylenebis(indenyl)zirconium dichloride [1]. This metallocene, when activated by MAO, is utilized industrially to produce highly isotactic polypropylene, which is essential for automotive parts, rigid packaging, and high-performance fibers [1].

Scalable Amine Elimination Catalyst Manufacturing

Leveraging the high-yield rac-selective amine elimination pathway, this compound is ideal for scalable, cost-effective manufacturing of pure racemic Group 4 metallocene amides [2]. This application bypasses the costly and time-consuming fractional crystallization required by traditional salt metathesis routes, streamlining procurement and production [2].

Stereospecific Polymerization of Polar Monomers

Based on its superior performance over silyl-bridged analogs in MMA polymerization, 1,2-bis(3-indenyl)ethane is the ligand of choice for developing advanced chiral zirconocenium catalysts aimed at producing highly isotactic poly(methyl methacrylate) (PMMA) and other stereoregular polar polymers for specialized optical applications [3].

XLogP3

4.8

Appearance

Powder

Other CAS

18657-57-3

Wikipedia

1H-Indene, 3,3'-(1,2-ethanediyl)bis-

General Manufacturing Information

1H-Indene, 3,3'-(1,2-ethanediyl)bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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